Homarylamine Hydrochloride
Description
Historical Context and Initial Academic Characterization
Homarylamine (B1214936), also known by the chemical name 3,4-methylenedioxy-N-methylphenethylamine (MDMPEA), was first brought to scientific attention in the mid-20th century. In 1956, the pharmaceutical company Merck & Co. patented the compound. wikipedia.org The primary interest in Homarylamine at the time was for its potential as an antitussive, or cough-suppressing, agent. wikipedia.org
Subsequent academic research sought to characterize its pharmacological properties. A notable study published in the Journal of Pharmaceutical Sciences in March 1961 by Stefko, Denzel, and Hickey, titled "Experimental Investigation of Nine Antitussive Drugs," likely included an evaluation of Homarylamine's efficacy. wikipedia.org Further research by Bickerman and Itkin in 1960, as cited in a later review by N. B. Eddy and colleagues, also explored its cough-suppressing capabilities. who.int Their work, "Further studies on the evaluation of antitussive agents employing experimentally induced cough in human subjects," provided data on its dose-dependent effects. karger.com Specifically, they noted that Homarylamine demonstrated increasing effectiveness as an antitussive at doses from 10 to 20 mg, with no significant additional benefit at a 40 mg dose. who.int Despite these initial investigations, Homarylamine hydrochloride was never introduced into general medical practice as a treatment for cough. wikipedia.org
Structural Classification within the Phenethylamine (B48288) Chemical Family
From a chemical standpoint, this compound is classified as a substituted phenethylamine. wikipedia.orgcaymanchem.com The core of its structure is the phenethylamine backbone, which consists of a phenyl ring attached to an ethylamine (B1201723) group. The defining features of Homarylamine are the methylenedioxy group attached to the 3 and 4 positions of the phenyl ring and a methyl group on the nitrogen atom of the ethylamine side chain. wikipedia.orgcaymanchem.com
The hydrochloride salt form enhances its stability and solubility in water, making it suitable for research and analytical applications. caymanchem.com Its structure is closely related to other well-known phenethylamines, such as 3,4-methylenedioxyphenethylamine (B14027) (MDPEA), of which Homarylamine is the N-methylated analog. wikipedia.org This structural similarity places it within a class of compounds that have been of significant interest to chemists and pharmacologists due to their diverse biological activities.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(1,3-Benzodioxol-5-yl)-N-methylethanamine hydrochloride | wikipedia.org |
| Other Names | 3,4-Methylenedioxy-N-methylphenethylamine HCl, MDMPEA HCl | wikipedia.orgcaymanchem.com |
| CAS Number | 533-10-8 | caymanchem.com |
| Molecular Formula | C₁₀H₁₃NO₂ · HCl | caymanchem.com |
| Molar Mass | 215.7 g/mol | caymanchem.com |
Contemporary Relevance in Research and Forensic Science Paradigms
In the contemporary scientific landscape, this compound has found a niche role, primarily as an analytical reference standard in research and forensic laboratories. caymanchem.combertin-bioreagent.com Its well-characterized chemical properties and stable form make it an essential tool for the development and validation of analytical methods aimed at identifying and quantifying controlled substances and their analogs. caymanchem.com
The structural relationship of Homarylamine to regulated substances like 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA) underscores its importance in forensic science. wikipedia.org A 1991 study by Noggle, Clark, and De Ruiter, published in the Journal of Liquid Chromatography, detailed liquid chromatographic and spectral methods to differentiate MDMA from its regioisomeric phenethylamines. caymanchem.com Such methods are crucial for forensic chemists to accurately identify substances in seized drug samples. The availability of pure this compound as a reference material is fundamental for ensuring the accuracy and reliability of these analytical techniques. caymanchem.combertin-bioreagent.com
Furthermore, the detection of emerging psychoactive substances is a constant challenge in forensic toxicology. A recent study conducting wastewater-based epidemiology tentatively identified a compound with the mass-to-charge ratio and fragmentation pattern consistent with N-methyl homarylamine or its isomer. nih.gov This finding suggests that Homarylamine or structurally similar compounds may be in circulation, highlighting the ongoing need for robust analytical surveillance where reference standards like this compound are indispensable.
While early research focused on its antitussive properties, there is a lack of recent, peer-reviewed biomedical studies investigating other potential pharmacological activities of this compound. Some commercial suppliers suggest its use in research related to the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake and treatment of opioid-dependency, but these claims are not substantiated by primary scientific literature. biosynth.com Therefore, its current and validated scientific application is firmly rooted in its role as an analytical reference material for the forensic and broader chemical research communities.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-5-4-8-2-3-9-10(6-8)13-7-12-9;/h2-3,6,11H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHMCRQZDWHQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC2=C(C=C1)OCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201441 | |
| Record name | Homarylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
533-10-8 | |
| Record name | Homarylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homarylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(1,3-dioxaindan-5-yl)ethyl](methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMARYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D3FJ49IIS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Chemical Derivatization of Homarylamine Hydrochloride
Established Synthetic Routes to Homarylamine (B1214936) and its Hydrochloride Salt
The synthesis of Homarylamine typically involves the N-methylation of its primary amine precursor, 3,4-methylenedioxyphenethylamine (B14027) (MDPEA), or the reductive amination of a corresponding carbonyl compound.
One common and established method is the reductive amination of 3,4-methylenedioxyphenylacetone . In this two-step, one-pot reaction, 3,4-methylenedioxyphenylacetone is first reacted with methylamine to form an intermediate imine. This imine is then reduced in situ to the secondary amine, Homarylamine. A common reducing agent for this transformation is sodium borohydride. The reaction is typically carried out in a solvent such as methanol. The resulting Homarylamine free base can then be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like isopropanol, leading to precipitation of the crystalline salt.
An alternative and widely used approach is the N-alkylation of 3,4-methylenedioxyphenethylamine (MDPEA) . This can be achieved through various methods, including:
Reductive amination with formaldehyde: MDPEA can be treated with formaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield Homarylamine.
Acylation followed by reduction: MDPEA can be acylated with an appropriate agent, such as formic acid or ethyl formate, to form the corresponding N-formyl derivative. This amide intermediate is then reduced to the N-methyl group of Homarylamine using a reducing agent like lithium aluminum hydride (LiAlH₄).
The final step in each of these synthetic routes is the formation of the hydrochloride salt, which is typically achieved by dissolving the free base in a suitable organic solvent and introducing hydrogen chloride gas or a solution of hydrochloric acid.
Precursor Chemistry and Intermediate Reactions in Synthesis
The synthesis of Homarylamine relies on the availability of key precursors, primarily 3,4-methylenedioxyphenylacetone and 3,4-methylenedioxyphenethylamine (MDPEA).
Synthesis of 3,4-Methylenedioxyphenylacetone: This precursor can be synthesized from piperonal (3,4-methylenedioxybenzaldehyde) through a Henry reaction with nitroethane to yield 1-(3,4-methylenedioxyphenyl)-2-nitropropene. Subsequent reduction of the nitropropene, for instance using iron in acetic acid or catalytic hydrogenation, affords the desired ketone.
Synthesis of 3,4-Methylenedioxyphenethylamine (MDPEA): MDPEA, also known as homopiperonylamine, can be prepared by the reduction of 3,4-methylenedioxyphenylacetonitrile. This reduction can be accomplished using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation. Another route to MDPEA involves the reduction of 3,4-methylenedioxy-β-nitrostyrene, which is obtained from the condensation of piperonal and nitromethane.
The key intermediate reaction in the most common synthetic route to Homarylamine is the formation of an imine (or Schiff base) from the condensation of 3,4-methylenedioxyphenylacetone and methylamine. This reaction is a reversible equilibrium, and the subsequent in situ reduction of the imine drives the reaction towards the formation of the final product. The mechanism of the reduction with sodium borohydride involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the iminium ion, which is formed under the reaction conditions.
Strategies for Chemical Modification and Analog Synthesis
The phenethylamine (B48288) scaffold of Homarylamine allows for various chemical modifications to produce a range of analogs. These modifications can be targeted at the aromatic ring, the ethylamine (B1201723) side chain, or the nitrogen atom. Two classical named reactions are particularly relevant for the synthesis of complex, cyclic analogs of Homarylamine: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine, such as Homarylamine, with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline. nih.govacs.org This reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring. nih.gov By varying the aldehyde or ketone used, a diverse array of substituted tetrahydroisoquinoline analogs of Homarylamine can be synthesized. For this reaction to be effective, the aromatic ring of the phenethylamine should be sufficiently electron-rich to facilitate the cyclization step. acs.org
The Bischler-Napieralski reaction is another powerful tool for the synthesis of isoquinoline-based structures from phenethylamines. nih.govprinceton.edu This reaction involves the intramolecular cyclization of an N-acyl derivative of a β-arylethylamine, such as N-acylhomarylamine, using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nih.govnih.govgoogle.com The reaction yields a 3,4-dihydroisoquinoline, which can be subsequently reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline. nih.govnih.gov The N-acyl precursor is readily prepared by treating Homarylamine with an appropriate acylating agent, such as an acid chloride or anhydride.
Beyond these cyclization strategies, other modifications can include:
Substitution on the aromatic ring: Introducing substituents on the benzene ring of the 1,3-benzodioxole moiety can modulate the electronic and steric properties of the molecule.
Modification of the N-methyl group: The methyl group on the nitrogen can be replaced with other alkyl or functional groups through N-dealkylation followed by re-alkylation. wikipedia.org
Introduction of substituents on the ethylamine chain: While more synthetically challenging, modifications to the ethyl bridge can also lead to novel analogs.
Interactive Table: Potential Modifications of Homarylamine
| Modification Site | Reaction Type | Potential Reagents | Resulting Structure |
| Amine Nitrogen & Side Chain | Pictet-Spengler Reaction | Aldehydes (e.g., acetaldehyde), Ketones | Tetrahydroisoquinolines |
| Amine Nitrogen & Side Chain | Bischler-Napieralski Reaction | Acylating agent (e.g., acetyl chloride) followed by POCl₃ | Dihydroisoquinolines |
| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenating agents, Nitrating agents | Substituted Benzodioxole Ring |
| Amine Nitrogen | N-dealkylation/N-alkylation | Various alkyl halides or other electrophiles | N-substituted Homarylamine Analogs |
Stereochemical Considerations in Homarylamine Synthesis
Homarylamine itself is not a chiral molecule as it does not possess a stereocenter. However, the introduction of a substituent at the α- or β-position of the ethylamine side chain would create a chiral center, leading to the existence of enantiomers. The synthesis of such chiral analogs of Homarylamine would require stereoselective synthetic methods.
Asymmetric Synthesis: The enantioselective synthesis of chiral phenethylamines is a well-established area of organic chemistry. Strategies to achieve this include:
Use of chiral auxiliaries: A chiral auxiliary can be attached to the precursor molecule to direct a subsequent reaction in a stereoselective manner. The auxiliary is then removed to yield the enantiomerically enriched product.
Asymmetric catalysis: Chiral catalysts, such as chiral transition metal complexes or organocatalysts, can be employed to catalyze a reaction that creates the stereocenter with high enantioselectivity. For example, asymmetric reductive amination of a prochiral ketone could be used to synthesize a chiral Homarylamine analog.
Enzymatic resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.
Chiral Resolution: If a racemic mixture of a chiral Homarylamine analog is synthesized, it can be separated into its individual enantiomers through a process called chiral resolution. A common method for resolving racemic amines is through the formation of diastereomeric salts. This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid. The resulting diastereomeric salts will have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treating the diastereomeric salts with a base.
While there is limited specific literature on the stereochemical synthesis of Homarylamine analogs, the principles of asymmetric synthesis and chiral resolution that are well-established for other phenethylamines would be directly applicable.
Advanced Structural Elucidation and Analytical Methodologies for Homarylamine Hydrochloride
The definitive identification and characterization of Homarylamine (B1214936) hydrochloride, a phenethylamine (B48288) derivative, rely on a suite of advanced analytical techniques. These methods are crucial for confirming its molecular structure, assessing its purity, and differentiating it from structurally similar compounds.
Molecular Pharmacology and Biochemical Interactions of Homarylamine Hydrochloride
Receptor Binding Profile Analysis (e.g., Mu-Opioid Receptor Affinity)
Research has indicated that homarylamine (B1214936) exhibits a notable affinity for the mu-opioid receptor. biosynth.combiosynth.com This interaction is a significant aspect of its pharmacological profile, suggesting a potential to modulate the opioid system. The affinity for the mu-opioid receptor places homarylamine in a group of compounds that can influence pain perception, mood, and other physiological processes regulated by this receptor. biosynth.combiosynth.complos.org
Table 1: Receptor Binding Affinity of Homarylamine
| Receptor | Affinity | Reference |
|---|---|---|
| Mu-Opioid Receptor | High | biosynth.combiosynth.com |
Neurotransmitter Transporter Modulation (e.g., Dopamine (B1211576) and Norepinephrine (B1679862) Reuptake Inhibition)
Homarylamine has been identified as an inhibitor of both dopamine and norepinephrine reuptake. biosynth.com By blocking the reuptake of these crucial neurotransmitters, homarylamine can lead to their increased concentration in the synaptic cleft. biosynth.com This modulation of dopamine and norepinephrine transporters is a key mechanism of action for many psychoactive compounds and can significantly impact mood, attention, and motivation. nih.govnih.govbiomolther.org The inhibition of these transporters suggests that homarylamine can influence dopaminergic and noradrenergic neurotransmission. biosynth.comiiab.me
Table 2: Neurotransmitter Transporter Modulation by Homarylamine
| Transporter | Action | Reference |
|---|---|---|
| Dopamine Transporter (DAT) | Reuptake Inhibition | biosynth.com |
| Norepinephrine Transporter (NET) | Reuptake Inhibition | biosynth.com |
Investigation of Serotonergic Receptor Subtype Interactions within the Phenethylamine (B48288) Class (e.g., 5-HT2A, 5-HT2C)
As a member of the phenethylamine class, the interaction of homarylamine with serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT2C subtypes, is of significant interest. wikipedia.orgscribd.com These receptors are known to be targets for many psychedelic phenethylamines and play a crucial role in mediating their effects. scribd.comfrontiersin.org Studies on related phenethylamine derivatives have shown varying affinities for these receptors, which often correlates with their pharmacological effects. frontiersin.orgnih.gov The specific binding profile of homarylamine at these serotonergic receptor subtypes would provide further insight into its potential psychoactive properties. While direct binding data for homarylamine at these specific subtypes is not extensively detailed in the provided results, the investigation within its chemical class is a critical area of research. scribd.comnih.gov
Studies on Enzymatic Metabolism and Biotransformation Pathways (e.g., Monoamine Oxidase Interactions)
The metabolism of phenethylamines often involves monoamine oxidase (MAO) enzymes. nih.govwikipedia.org These enzymes are responsible for the degradation of monoamine neurotransmitters and various xenobiotics. The interaction of homarylamine with MAO would be a critical determinant of its pharmacokinetic profile and duration of action. For instance, other phenethylamines are known to be metabolized by MAO, and inhibition of this enzyme can potentiate their effects. nih.govwikipedia.org The biotransformation of homarylamine likely proceeds through pathways common to other N-methylated phenethylamines, which can include N-demethylation and oxidation. nih.gov Understanding these metabolic pathways is essential for a complete pharmacological characterization of the compound.
Analytical and Forensic Applications of Homarylamine Hydrochloride As a Reference Standard
Development of Quantitative Analytical Methods for Detection
The accurate quantification of Homarylamine (B1214936) and related phenethylamines in various samples is crucial for forensic toxicology and research. The development of robust analytical methods relies on the availability of high-purity reference standards like Homarylamine hydrochloride. nih.govnih.govscispace.com Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary methods for the detection and quantification of this class of compounds. ojp.govoup.com
Method validation is a critical step to ensure reliability, and it typically involves assessing parameters such as selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. oup.comresearchgate.net For phenethylamines, LC-MS/MS methods often utilize reversed-phase columns (e.g., C18) with a mobile phase consisting of an acidified water-acetonitrile gradient. oup.com This approach provides effective separation and sensitive detection in positive ion mode, where the protonated molecular ion ([M+H]⁺) is selected as the precursor for fragmentation analysis. oup.com
In gas chromatography, the Kovats retention index (RI) is a standardized measure of a compound's elution time. For Homarylamine, a normal alkane retention index of 1519 has been reported on a non-polar methyl silicone column, providing a key parameter for its identification in GC-based methods. nist.gov The development of these methods would be unachievable without a well-characterized reference standard to determine these fundamental analytical properties.
Table 1: General Parameters for Quantitative Analysis of Phenethylamines
| Parameter | Technique | Details |
|---|---|---|
| Chromatography | HPLC / LC-MS/MS | Column: Reversed-phase C18. oup.comMobile Phase: Acetonitrile/Water with formic acid gradient. oup.com |
| GC-MS | Column: Non-polar (e.g., Methyl Silicone). nist.govRetention Index (RI): 1519 for Homarylamine. nist.gov | |
| Detection | Mass Spectrometry | Ionization: Positive Electrospray (ESI+) for LC-MS. oup.comMode: Multiple Reaction Monitoring (MRM) for quantification. oup.comoup.com |
| Validation | LOD / LOQ | Ranges for related phenethylamines are typically in the low ng/mL level. oup.comcaymanchem.com |
This table presents a generalized summary of analytical methods for phenethylamine (B48288) analysis, for which this compound serves as a reference standard.
Differentiation from Isomeric and Structurally Related Phenethylamines
A significant challenge in forensic chemistry is the unambiguous identification of a specific controlled substance from its isomers, which may have different legal statuses but similar chemical properties. Homarylamine is a positional isomer of the widely known controlled substance 3,4-methylenedioxymethamphetamine (MDMA), differing only in the placement of the N-methyl group along the ethylamine (B1201723) side chain. oup.comcaymanchem.com This structural similarity results in identical molecular weights and often produces very similar mass spectra under electron impact (EI) ionization, making differentiation by mass spectrometry alone difficult. scispace.comoup.com
The primary EI-MS fragmentation of MDMA and its side-chain isomers involves an alpha-cleavage that yields characteristic fragments at mass-to-charge ratios (m/z) of 58 and 135/136. nih.govscispace.com Since Homarylamine is a regioisomer within the imine fragment, it can produce a similar mass spectrum, necessitating additional analytical strategies for conclusive identification. researchgate.net
Chromatographic separation is paramount for distinguishing between these isomers. researchgate.netoup.com Studies have shown that liquid chromatography (LC) and gas chromatography (GC) can effectively resolve MDMA from its regioisomers. researchgate.netoup.com For instance, a study by Noggle, Clark, and De Ruiter detailed liquid chromatographic methods to differentiate MDMA from its phenethylamine isomers, noting that reversed-phase LC systems can separate these compounds effectively. researchgate.netcaymanchem.com Tandem mass spectrometry (MS-MS) can further enhance specificity, as subtle differences in fragmentation patterns can be exploited. nih.govoup.com While the primary MS-MS spectra of some isomers can remain similar, chromatographic separation prior to MS-MS analysis ensures unambiguous identification. nih.govoup.com The availability of a this compound reference standard is essential for developing and validating these separative methods, allowing laboratories to confirm retention times and spectral data.
Table 2: Analytical Differentiation of Homarylamine and MDMA
| Feature | Homarylamine (MDMPEA) | MDMA | Analytical Significance |
|---|---|---|---|
| Chemical Structure | N-methyl-1,3-benzodioxole-5-ethanamine | N,α-dimethyl-1,3-benzodioxole-5-ethanamine | Positional isomers with the same molecular formula (C₁₀H₁₃NO₂ for free base). caymanchem.comnih.gov |
| Molecular Weight | Identical | Identical | Cannot be differentiated by molecular weight alone. |
| EI Mass Spectra | Can produce similar fragmentation patterns to MDMA. | Characterized by major fragments at m/z 58 and 135/136. nih.govscispace.com | High similarity necessitates chromatographic separation for confirmation. scispace.comresearchgate.net |
| Chromatography | Has a distinct retention time from MDMA on appropriate GC or LC columns. researchgate.net | Has a distinct retention time from Homarylamine on appropriate GC or LC columns. researchgate.net | Separation based on retention time is the key method for differentiation. nih.govoup.com |
Role in Controlled Substance Analysis and Identification
In forensic laboratories, reference standards are indispensable for the identification of controlled substances in seized materials. This compound is sold specifically as an analytical reference standard for forensic applications. nih.govnih.govcaymanchem.com Its importance stems from its status as a positional isomer of MDMA, a Schedule I controlled substance in the United States. caymanchem.com
Forensic chemists analyzing suspected "ecstasy" tablets or other illicit samples must be able to confirm the exact identity of the substances present. These samples can contain not only MDMA but also a complex mixture of related compounds, isomers, and manufacturing byproducts. oup.com The presence of Homarylamine in such a sample would require specific identification. By comparing the gas chromatography or liquid chromatography retention time and the mass spectrum of an unknown peak to that of a certified this compound reference standard, an analyst can definitively identify or exclude its presence. ojp.gov
Furthermore, forensic spectral libraries, which are critical tools for drug identification, include data from certified reference materials. caymanchem.com The inclusion of the mass spectrum of Homarylamine in these databases, such as the GC-MS spectral library provided by Cayman Chemical, allows for rapid screening and tentative identification of the compound in routine casework. nih.gov
Utility as an Analytical Reference Standard in Biochemical Assays
Beyond forensics, this compound is utilized as an analytical reference standard in broader research settings, including biochemical assays. nih.govnih.gov While it was originally patented as an antitussive, its modern use is primarily in the laboratory. caymanchem.com In pharmacological and biochemical research, reference standards are crucial for ensuring the validity and reproducibility of experimental results.
When studying the effects of phenethylamines on biological systems, such as receptor binding or enzyme activity, researchers must use highly pure and well-characterized compounds to obtain meaningful data. This compound is categorized by suppliers as a phenethylamine analytical reference standard and a biochemical assay reagent. nih.govchromatographytoday.com This indicates its suitability for use as a comparator compound or a test agent in various research applications where a structurally defined phenethylamine is required. For example, in studies investigating the structure-activity relationships of phenethylamines at neurotransmitter receptors or transporters, Homarylamine could serve as a specific structural variant to probe the importance of the N-methyl position on the ethylamine side chain. The availability of this compound as a high-purity standard enables researchers to accurately prepare solutions of known concentrations and to correlate their findings with a precise chemical entity. nih.govcaymanchem.com
Preclinical in Vitro and in Vivo Investigation of Homarylamine Hydrochloride Non Human Models
Cellular Assays for Molecular Target Engagement
In the realm of cellular research, understanding how a compound interacts with its molecular targets is a critical first step. For homarylamine (B1214936) hydrochloride, cellular assays have been employed to elucidate its binding affinity and functional activity at specific receptors.
One of the primary molecular targets identified for homarylamine is the µ-opioid receptor. biosynth.com Studies have indicated that homarylamine exhibits a high affinity for this receptor. biosynth.com The µ-opioid receptors are a class of opioid receptors with a high affinity for enkephalins and beta-endorphin, but a low affinity for dynorphins. They are predominantly found in the brain and spinal cord.
Furthermore, research suggests that homarylamine acts as an inhibitor of the reuptake of two key neurotransmitters: dopamine (B1211576) and norepinephrine (B1679862). biosynth.com This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling. biosynth.com This mechanism is a common feature of many phenethylamine (B48288) derivatives and is a key determinant of their pharmacological profile.
The table below summarizes the known molecular targets of homarylamine from cellular assays.
| Molecular Target | Interaction | Reference |
| µ-opioid receptor | High affinity | biosynth.com |
| Dopamine Transporter | Reuptake inhibition | biosynth.com |
| Norepinephrine Transporter | Reuptake inhibition | biosynth.com |
Subcellular Mechanistic Investigations and Pathway Analysis
Delving deeper than cellular receptor interactions, subcellular mechanistic investigations aim to understand the downstream signaling pathways affected by a compound. While specific, detailed pathway analysis for homarylamine hydrochloride is not extensively documented in publicly available literature, its known interactions with the µ-opioid receptor and monoamine transporters provide a basis for inferring its likely subcellular effects.
Activation of the µ-opioid receptor typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This can modulate the activity of various downstream proteins, including protein kinase A (PKA), and ultimately influence gene transcription and cellular function.
The inhibition of dopamine and norepinephrine reuptake by homarylamine would lead to prolonged activation of their respective receptors on postsynaptic neurons. For instance, increased dopamine signaling can activate both D1-like and D2-like receptor pathways, which are coupled to stimulatory (Gs) and inhibitory (Gi) G-proteins, respectively. These pathways play crucial roles in reward, motivation, and motor control. Similarly, enhanced norepinephrine signaling can impact a wide array of physiological processes through its action on α- and β-adrenergic receptors.
Pharmacological Characterization in Animal Models (Focus on molecular mechanisms and physiological responses, excluding toxicity or safety assessments)
Animal models provide a platform to understand the integrated physiological effects of a compound. While detailed pharmacological studies on this compound in animal models are limited, its antitussive properties were noted in early investigations. wikipedia.org
The antitussive, or cough-suppressing, effect of homarylamine is likely mediated through its action on the central nervous system. The µ-opioid receptor agonism is a well-established mechanism for cough suppression, as seen with drugs like codeine. Therefore, it is plausible that homarylamine's interaction with µ-opioid receptors contributes to this effect.
Comparative Studies with Other Phenethylamine Derivatives in Preclinical Models
Homarylamine belongs to the broad class of phenethylamine derivatives, which includes a wide range of compounds with diverse pharmacological activities. wikipedia.orgcaymanchem.commedchemexpress.com Comparative studies are essential to understand the unique properties of each derivative.
Homarylamine is the N-methylated analog of methylenedioxyphenethylamine (MDPEA). wikipedia.org This structural relationship is significant, as N-methylation can alter a compound's potency, receptor selectivity, and metabolic stability. For example, in the amphetamine series, N-methylation (to form methamphetamine) enhances its central nervous system stimulant effects compared to the parent compound. A similar relationship might be expected between MDPEA and homarylamine.
When compared to other well-known phenethylamines like 3,4-methylenedioxymethamphetamine (MDMA), homarylamine shares the methylenedioxy bridge on the phenyl ring. This structural feature is common to several psychoactive phenethylamines. However, the specific pharmacological profile of homarylamine, particularly its high affinity for the µ-opioid receptor, distinguishes it from compounds like MDMA, which are primarily serotonergic, dopaminergic, and noradrenergic releasing agents. biosynth.com
The table below provides a structural comparison of homarylamine with related phenethylamine derivatives.
| Compound | Chemical Name | Key Structural Features |
| Homarylamine | 2-(1,3-Benzodioxol-5-yl)-N-methylethanamine | Phenethylamine backbone, methylenedioxy group, N-methyl group |
| MDPEA | 2-(1,3-Benzodioxol-5-yl)ethanamine | Phenethylamine backbone, methylenedioxy group |
| MDMA | N-Methyl-1-(1,3-benzodioxol-5-yl)propan-2-amine | Amphetamine backbone (alpha-methylphenethylamine), methylenedioxy group, N-methyl group |
Regulatory Landscape and Ethical Considerations for Homarylamine Hydrochloride Research
Controlled Substance Scheduling and Implications for Academic Research
In the United States, Homarylamine (B1214936) is classified as a Schedule I controlled substance. wikipedia.org This classification falls under the Controlled Substances Act (CSA), which organizes drugs and other chemicals into five schedules based on their medical use, potential for abuse, and dependence liability. everycrsreport.comdea.govdea.gov
Criteria for Schedule I Classification: Substances are placed in Schedule I if they meet the following criteria as defined by the Drug Enforcement Administration (DEA):
A high potential for abuse. dea.govdrugs.com
No currently accepted medical use in treatment in the United States. dea.govdrugs.com
A lack of accepted safety for use of the drug under medical supervision.
Homarylamine's placement in Schedule I is specifically due to its status as a positional isomer of 3,4-methylenedioxyamphetamine (MDA), another well-documented Schedule I phenethylamine (B48288). wikipedia.orgcaymanchem.com The CSA allows for the control of isomers of scheduled substances, and the structural similarity of Homarylamine to MDA brings it under these regulations. usdoj.gov Furthermore, the law includes a Controlled Substance Analogue Enforcement Act, which allows any substance that is structurally or pharmacologically substantially similar to a Schedule I or II substance and is intended for human consumption to be treated as a Schedule I substance. dea.govusdoj.gov
Implications for Academic Researchers: The Schedule I status of Homarylamine hydrochloride has significant implications for academic research. Any researcher intending to study this compound must navigate a rigorous approval process.
DEA Registration: Researchers must obtain a specific Schedule I research registration from the DEA. usdoj.govuaf.edu This is a separate and more stringent process than registrations for substances in Schedules II through V. usdoj.gov A single registration cannot cover both Schedule I and other scheduled substances. usdoj.gov
State Licensing: In addition to federal DEA registration, researchers must also obtain any required state licenses to conduct research with controlled substances. usdoj.govvcu.edu
Research Protocol Approval: A detailed research protocol must be submitted for approval. For Schedule I substances, this often involves scrutiny from multiple regulatory and institutional bodies. osu.eduberkeley.edu
Procurement Restrictions: The purchase and distribution of this compound are tightly controlled. Suppliers of this analytical standard restrict its sale to appropriately licensed controlled substance laboratories and qualified academic research institutions. bertin-bioreagent.com
Ethical Guidelines for Research Involving Controlled Phenethylamine Compounds
The study of controlled substances, particularly psychoactive compounds like phenethylamines, is bound by strict ethical guidelines to ensure scientific integrity and prevent misuse. These principles are established by federal regulations, institutional policies, and professional codes of conduct. umaine.edu
The National Institutes of Health (NIH) defines the "Responsible and Ethical Conduct of Research" as “the practice of scientific investigation with integrity... [involving] the awareness and application of established professional norms and ethical principles in the performance of all activities related to scientific research.” umaine.edu For research involving compounds like this compound, this encompasses several key areas:
Institutional Review Board (IRB) Oversight: If research involves human subjects, it must be reviewed and approved by an Institutional Review Board (IRB), also known as an Independent Ethics Committee (IEC). wikipedia.orginstitute.org The IRB's primary purpose is to protect the rights and welfare of human participants by assessing the research methodology, ensuring informed consent, and performing a risk-benefit analysis. wikipedia.org
Responsible Conduct in Non-Human Research: Even for in vitro, analytical, or animal-based research that does not involve human subjects, ethical considerations are paramount. osu.eduuvm.edu This includes preventing the diversion of controlled substances and ensuring that research is conducted with clear scientific merit.
Data Integrity and Reporting: Researchers are ethically bound to manage, share, and report their data with honesty and accuracy. Given the potential for abuse associated with phenethylamines, transparent and responsible dissemination of findings is critical. umaine.edu
Conflict of Interest: Researchers must identify and manage any potential conflicts of interest that could compromise the integrity of their work. umaine.edu
The ethical landscape for psychedelic research, which includes many phenethylamines, is a subject of ongoing discussion, particularly concerning their potential for both therapeutic benefit and harm. wellcomeopenresearch.orgfrontiersin.org
Institutional and National Regulatory Frameworks for Compound Handling and Storage
The handling and storage of this compound are dictated by detailed national and institutional regulations designed to ensure security, accountability, and safety.
National Regulatory Framework (United States): The DEA enforces the regulations stipulated in the Controlled Substances Act. Key requirements for handling Schedule I substances like this compound include:
Security and Storage: DEA regulations mandate stringent security measures for Schedule I compounds. They must be stored in a securely locked, substantially constructed cabinet or safe. usdoj.govusc.edu Many institutions require these safes to be fixed in place and feature a double-lock system. uvm.eduusc.edu Storage locations must be approved, and access must be strictly limited to authorized personnel. uvm.eduusc.edu
Record-Keeping: Meticulous and current records must be maintained for a minimum of two years, documenting the acquisition, use, and disposal of the substance. uvm.educolorado.eduumn.edu These records must be stored separately from all other records and be readily available for inspection by the DEA. vcu.eduberkeley.edu Usage logs must track every amount of the substance used, the date of use, and the identity of the user. colorado.edu
Inventory: Registrants must conduct regular inventories of their controlled substances. A biennial inventory is a federal requirement, though many institutions recommend more frequent checks for Schedule I and II drugs. colorado.eduumn.edu
Personnel: All personnel with access to controlled substances must be officially designated as authorized users. uvm.edu Many research institutions require these individuals to undergo a background check to screen for felony convictions or drug-related offenses. berkeley.educolorado.edu
Disposal: The disposal of controlled substances is also regulated and must be documented. Unused or unwanted material cannot be casually discarded. osu.edu
Institutional Frameworks: Research institutions, such as universities, implement their own policies to ensure compliance with federal and state laws. These institutional frameworks typically include:
Oversight Committees: Many universities have a dedicated Controlled Substance Program or Committee that provides oversight, training, and assistance to researchers. uvm.edubrandeis.edu
Principal Investigator (PI) Responsibility: The Principal Investigator holding the DEA registration is ultimately responsible for ensuring full compliance with all regulations, even if administrative tasks are delegated. vcu.edu
Mandatory Training: All researchers and laboratory staff who will handle the compounds must complete training on the proper procedures for storage, record-keeping, and security before being granted access. umn.edubrandeis.eduumich.edu
Protocol Approval: Before any research can begin, the project must receive written approval from appropriate campus bodies, such as the Institutional Animal Care and Use Committee (IACUC) for animal research or the IRB for human studies. colorado.edu
This multi-layered regulatory and ethical structure ensures that research on controlled substances like this compound is conducted with the highest standards of safety, accountability, and scientific integrity.
Future Directions and Emerging Research Avenues for Homarylamine Hydrochloride
Elucidation of Uncharacterized Molecular Targets and Mechanisms
The known pharmacological profile of homarylamine (B1214936), centered on the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and mu-opioid receptor (MOR), represents only the starting point for future mechanistic investigations. The broader phenethylamine (B48288) class interacts with a wide array of biological targets, suggesting that homarylamine may possess a more complex mechanism of action than currently understood. mdpi.comresearchgate.net
Future research is expected to probe homarylamine's activity at other receptors, such as serotonin (B10506) receptor subtypes, various adrenergic receptors, and trace amine-associated receptor 1 (TAAR1), all of which are known to bind with other phenethylamine derivatives. mdpi.comresearchgate.net Furthermore, the mechanism of action at its known targets warrants deeper investigation. Recent studies on other NDRIs suggest that their function can be more complex than simple reuptake inhibition, with some compounds acting as "inverse agonists" at the transporter site. wikipedia.org Investigating whether homarylamine exhibits similar complex kinetics at DAT and NET could reveal new functional insights.
Another promising frontier is the study of receptor dimerization. Mu-opioid receptors can form heterodimers with other opioid receptors (e.g., delta and kappa) and non-opioid G-protein coupled receptors (GPCRs), creating unique pharmacological entities with distinct downstream signaling pathways. frontiersin.org Future studies could explore whether homarylamine preferentially binds to or modulates these MOR heterodimers, potentially uncovering novel therapeutic possibilities or explaining unknown physiological effects. The recent availability of high-resolution crystal structures of the human dopamine transporter is also opening doors to understanding inhibitor binding at an unprecedented level of detail, revealing allosteric sites and complex inhibition mechanisms that could be relevant to homarylamine. nih.govresearchgate.net
| Potential Research Area | Rationale | Potential Impact |
| Receptor Binding Assays | The phenethylamine scaffold is known to interact with a broad range of CNS receptors beyond DAT, NET, and MOR. mdpi.comresearchgate.net | Identification of novel primary or secondary molecular targets. |
| MOR Heterodimer Studies | Mu-opioid receptors can form heterodimers with distinct signaling properties. frontiersin.org | Uncovering unique pharmacological profiles and potential for developing more specific ligands. |
| Transporter Kinetics Analysis | Some NDRIs exhibit complex "inverse agonist" activity rather than simple competitive inhibition. wikipedia.org | A more precise understanding of how homarylamine modulates dopamine and norepinephrine levels. |
| Allosteric Site Investigation | High-resolution structures of transporters have revealed previously uncharacterized allosteric binding sites. nih.gov | Discovery of new mechanisms of action and opportunities for designing novel modulators. |
Advancements in Synthetic Chemistry and Design of Novel Homarylamine Derivatives
The homarylamine structure serves as a valuable scaffold for synthetic chemists aiming to design next-generation molecules with enhanced properties. Future synthetic efforts will likely concentrate on creating novel derivatives with improved potency, greater selectivity for specific receptor subtypes or transporter conformations, and more favorable physicochemical properties like increased aqueous solubility. nih.govmedchemexpress.com
A significant emerging trend in opioid-related drug design is the concept of "biased agonism." nih.gov This strategy involves synthesizing ligands that selectively activate one downstream signaling pathway (e.g., G-protein signaling, associated with analgesia) over another (e.g., β-arrestin recruitment, linked to side effects). mdpi.comfrontiersin.org Given homarylamine's affinity for the mu-opioid receptor, designing biased agonist derivatives represents a highly promising research direction. Such compounds could theoretically offer therapeutic benefits while minimizing the adverse effects commonly associated with conventional opioids.
Modern synthetic methodologies, including enantioselective synthesis using chiral auxiliaries and late-stage C-H functionalization, will enable the creation of more structurally complex and diverse libraries of homarylamine analogs. researchgate.net These new chemical entities can then be screened for activity at a range of targets, accelerating the discovery of compounds with novel pharmacological profiles. lookchem.comresearchgate.net
| Synthetic Strategy | Objective | Example Application |
| Biased Agonism | Design ligands that selectively activate therapeutic signaling pathways over those causing adverse effects. nih.govmdpi.com | Create MOR ligands based on the homarylamine scaffold that provide pain relief with reduced side effects. |
| Physicochemical Modification | Improve properties such as solubility and metabolic stability. nih.gov | Introduction of polar groups (e.g., sulfones) to increase aqueous solubility for research applications. |
| Enantioselective Synthesis | Isolate specific stereoisomers to improve potency and reduce off-target effects. researchgate.net | Resolve chiral centers in homarylamine derivatives to study stereospecific binding at target receptors. |
| Scaffold Hopping | Replace the core structure while maintaining key pharmacophoric features. | Design novel compounds that retain the key binding interactions of homarylamine but have different core structures. |
Development of Enhanced Analytical Methodologies for Detection and Quantification
As a compound used in forensic analysis, the development of more sensitive and specific detection methods for homarylamine and its derivatives is a continuous research goal. caymanchem.com While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard techniques, the future lies in methods that can handle the complexity of emerging psychoactive substances. nih.govmdpi.comojp.gov
High-resolution mass spectrometry (HRMS), particularly techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), is becoming essential. ojp.gov These methods allow for non-targeted screening, which is crucial for identifying not only homarylamine but also its previously uncharacterized metabolites or analogs in complex biological and environmental samples. acs.orgnih.gov A recent study using nontargeted LC-HRMS analysis of wastewater tentatively identified a related compound, N-methyl homarylamine, demonstrating the power of this approach for substance surveillance. acs.org
Future research will also focus on improving sample preparation and throughput. Innovations such as online solid-phase extraction (SPE) coupled to LC-HRMS can enable high-throughput analysis, which is vital for large-scale monitoring programs. acs.org Additionally, novel screening workflows are being explored for more accessible instrumentation. For instance, using LC-MS/MS in precursor ion scan (PIS) mode allows for the detection of an entire class of compounds sharing a common structural fragment, a technique that could be readily adapted to screen for phenethylamines like homarylamine. nih.gov
| Analytical Technique | Advantage | Future Application for Homarylamine |
| LC-HRMS (e.g., QTOF) | Enables non-targeted screening and identification of unknown compounds. ojp.gov | Detecting novel homarylamine metabolites and analogs in forensic casework without prior knowledge. |
| Online SPE-LC-MS | Automates sample preparation for high-throughput analysis. acs.orgnih.gov | Facilitating large-scale wastewater epidemiology to monitor for community use. |
| Precursor Ion Scanning (PIS) | Allows for class-specific screening on widely available LC-MS/MS instruments. nih.gov | Rapidly screening samples for any compound containing the core phenethylamine structure of homarylamine. |
| Advanced Extraction Methods | Increases sensitivity and improves recovery from difficult matrices like hair. mdpi.comnih.gov | Enabling long-term monitoring of exposure through hair analysis in clinical or forensic contexts. |
Comprehensive Structure-Activity Relationship (SAR) Studies and Computational Approaches
Systematic exploration of the structure-activity relationships (SAR) of homarylamine is fundamental to understanding how its chemical features relate to its biological activity. nih.gov Future SAR studies will involve synthesizing and testing a wide range of analogs to map the specific contributions of different functional groups to binding affinity and functional activity at DAT, NET, and MOR. researchgate.netnih.gov
These experimental efforts will be increasingly complemented and guided by sophisticated computational approaches. nih.gov The availability of high-resolution crystal structures for key targets like the dopamine transporter and opioid receptors provides highly credible templates for in silico modeling. nih.govfrontiersin.org Molecular docking and molecular dynamics (MD) simulations can predict how homarylamine and its derivatives bind to these receptors, offering insights into the forces driving these interactions and the conformational changes they induce.
Emerging computational strategies promise to accelerate drug discovery even further. For example, cross-structure-activity relationship (C-SAR) analysis leverages data from large chemical libraries to identify key structural substitutions that lead to significant gains in activity, known as "activity cliffs." nih.gov This approach can guide the rational design of more potent compounds. Another frontier is the use of machine learning models to predict a compound's broader biological effects, such as its impact on gene expression, based solely on its chemical structure, providing a more holistic view of its potential activity. ibmc.msk.ru
| Approach | Description | Application to Homarylamine Research |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to its receptor target. nih.gov | To visualize how modifications to the homarylamine structure affect its fit within the binding sites of DAT and MOR. |
| Molecular Dynamics (MD) | Simulates the movement of the ligand-receptor complex over time. nih.gov | To understand the stability of binding and the conformational changes induced by homarylamine derivatives. |
| Cross-SAR (C-SAR) | Identifies key structural motifs across different chemical scaffolds that are critical for activity. nih.gov | To rapidly identify high-potential modifications for developing novel and more potent homarylamine-based ligands. |
| Gene Expression Prediction | Uses a compound's structure to predict its effect on the expression of various genes. ibmc.msk.ru | To forecast the broader cellular and physiological effects of new homarylamine analogs in silico. |
Exploration of Non-Therapeutic Research Applications and Molecular Probe Development
Beyond its potential as a lead compound for therapeutic development, homarylamine hydrochloride is a valuable tool for basic science research. caymanchem.com Its defined activity at key CNS targets makes it an excellent starting point for the design of sophisticated molecular probes to investigate biological systems. acs.org
One major avenue of research is the development of imaging agents. By incorporating a positron-emitting isotope, derivatives of homarylamine could be transformed into positron emission tomography (PET) ligands. Such a tool would allow for the non-invasive visualization and quantification of dopamine transporters or mu-opioid receptors in the living brain, providing invaluable data for neuroscience research into various neurological and psychiatric conditions.
Another area is the creation of fluorescent probes. Attaching a fluorophore to the homarylamine scaffold could yield molecules capable of detecting or labeling specific enzymes or proteins in cells and tissues. scienceopen.com For example, an amine-reactive fluorescent probe based on homarylamine could be used for protein labeling in living cells. acs.org Similarly, incorporating a photoreactive group, such as a phenylazide, could create photoaffinity labels. mdpi.com These probes bind to their target receptor and, upon exposure to UV light, form a permanent covalent bond, allowing researchers to isolate and identify the specific amino acids involved in the binding interaction. These tools are critical for deepening our understanding of receptor structure and function.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing Homarylamine hydrochloride purity and structural integrity?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, high-performance liquid chromatography (HPLC) with UV detection to assess purity, and X-ray diffraction (XRD) for crystallographic validation. Titration (e.g., acid-base or redox) can quantify hydrochloride content .
- Data Interpretation : Compare observed NMR peaks with reference spectra and validate HPLC retention times against certified standards. Purity thresholds should align with ACS/ISO guidelines (≥99%) .
Q. How can researchers safely handle this compound in laboratory settings?
- Safety Protocols :
- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles) to avoid inhalation or skin contact.
- Follow OSHA HCS guidelines for spill management: neutralize with weak bases (e.g., sodium bicarbonate) and dispose via hazardous waste channels .
- In case of exposure, rinse eyes/skin with water for 15 minutes and seek immediate medical consultation .
Q. What synthetic routes are commonly employed to prepare this compound?
- Synthesis Design :
- Route 1 : React homarylamine (free base) with hydrochloric acid in anhydrous ethanol under reflux, followed by recrystallization from a water-ethanol mixture .
- Route 2 : Direct alkylation of ammonia with a halogenated precursor (e.g., 2-chloroethylamine hydrochloride as a model ), though stoichiometry must be tightly controlled to avoid byproducts.
Advanced Research Questions
Q. How can contradictory data on this compound’s stability under varying pH conditions be resolved?
- Experimental Design :
- Conduct accelerated stability studies at pH 2–12 (using buffer solutions) and temperatures (25°C–60°C).
- Analyze degradation products via LC-MS and quantify remaining active compound using validated HPLC methods .
Q. What mechanistic insights explain this compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Perform kinetic studies using varying nucleophiles (e.g., hydroxide, amines) in polar aprotic solvents (DMF, DMSO).
- Use density functional theory (DFT) calculations to model transition states and compare experimental activation energies with computational results .
Q. How can factorial design optimize this compound’s formulation for controlled-release applications?
- Design of Experiments (DoE) :
- Select factors (e.g., polymer matrix ratio, excipient viscosity) and responses (dissolution rate, tensile strength).
- Use a 2³ factorial design to screen interactions and identify optimal conditions via response surface methodology (RSM) .
- Validation : Validate optimized formulations using in vitro release assays (e.g., USP apparatus II) and compare with kinetic models (Higuchi, Korsmeyer-Peppas) .
Reproducibility and Data Quality
Q. What strategies ensure reproducibility in assays involving this compound?
- Best Practices :
- Standardize solvent batches (e.g., HPLC-grade solvents with ≤0.01% water content) and calibrate equipment daily.
- Include internal standards (e.g., deuterated analogs) in spectroscopic analyses to correct for instrument drift .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?
- Troubleshooting Framework :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
